Simvastatin Hydroxy Acid Methyl Ester

説明

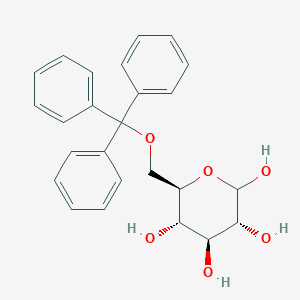

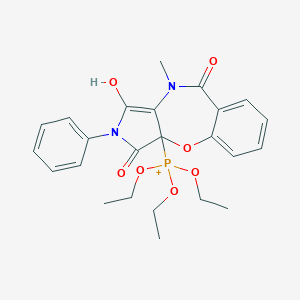

Simvastatin Hydroxy Acid Methyl Ester is a drug product that belongs to the group of statins . It is an impurity standard for synthetic simvastatin as well as a natural metabolite formed from simvastatin through oxidation and hydroxylation . It is used as a cholesterol-lowering drug .

Synthesis Analysis

The impurities methyl ether and β-hydroxy acid of simvastatin were synthesized in the laboratory and characterized by MS, NMR, and FT-IR spectroscopy . The synthesis, characterization, and quantification of simvastatin metabolites and impurities have been discussed in detail in a study .

Molecular Structure Analysis

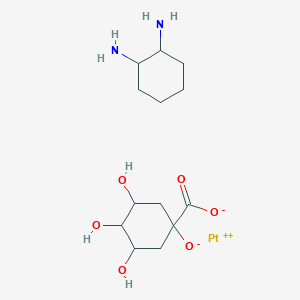

The molecular formula of Simvastatin Hydroxy Acid Methyl Ester is C26H42O6 . The structure includes a 6-membered lactone ring . The exact mass is 450.29813906 g/mol .

Chemical Reactions Analysis

Simvastatin is used in the treatment of hypercholesterolemia because it regulates cholesterol synthesis as a result of its β-hydroxy acid acting as an inhibitor of 3-hydroxy-methylglutaryl coenzyme A (HMG-CoA) . The Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) for determination simvastatin in human plasma has been developed after extraction by ethyl acetate and hexane (90/10%, v/v) using lovastatin as an internal standard .

Physical And Chemical Properties Analysis

The molecular weight of Simvastatin Hydroxy Acid Methyl Ester is 450.6 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 12 . The Topological Polar Surface Area is 93.1 Ų .

科学的研究の応用

- Simvastatin is widely used in the treatment of cardiovascular diseases . It has been shown to significantly reduce the risk of heart attack and death in patients with proven coronary artery disease .

- The drug works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the body . By reducing cholesterol levels, simvastatin helps prevent the formation of plaques in the arteries, thereby reducing the risk of heart disease .

- Simvastatin is commonly used to treat hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood .

- The drug works by inhibiting the HMG-CoA reductase enzyme, thereby reducing the production of cholesterol in the liver . This leads to a decrease in total and LDL-cholesterol levels in the blood .

- Simvastatin has been shown to have anti-inflammatory effects . It has been confirmed to be anti-inflammatory using a classic model of inflammation: carrageenan-induced foot pad edema .

- The drug was administered orally to mice 1 hour before carrageenan injection, which significantly reduced the extent of edema .

- Simvastatin and its synthetic impurities have been analyzed using a precise and sensitive Reverse Phase High Performance Liquid Chromatography (RP-HPLC) method .

- The separation of simvastatin and its impurities was carried out on an isocratic JASCO RP-HPLC system . The method developed for HPLC analysis of three impurities along with simvastatin was validated using ICH Q2B (R1) guidelines .

Cardiovascular Diseases

Hypercholesterolemia

Anti-inflammatory Effects

Analytical Methods

Brain Diseases

- Simvastatin and its synthetic impurities have been analyzed using a precise and sensitive Reverse Phase High Performance Liquid Chromatography (RP-HPLC) method .

- The separation of simvastatin and its impurities was carried out on an isocratic JASCO RP-HPLC system . The method developed for HPLC analysis of three impurities along with simvastatin was validated using ICH Q2B (R1) guidelines .

- Simvastatin is well absorbed from the gastrointestinal tract but is highly extracted by the liver and only 7% of the dose reaches the general circulation intact .

- The peak inhibition of HMG-CoA reductase activity occurs within 2 to 4 hours . Increasing the dose of simvastatin from 5 to 120mg increases the pharmacological activity in a linear fashion .

- Since simvastatin is metabolized by the cytochrome P450 system, a potential for drug interactions exists .

- Elevated HMG-CoA reductase inhibitory activity has been observed when simvastatin was administered concurrently with cyclosporin, possibly increasing the risk of myopathy and subsequent rhabdomyolysis which are associated with simvastatin use . Simvastatin has also been shown to potentiate the effects of warfarin .

Analytical Methods

Pharmacokinetics

Drug Interactions

Water Solubility

- Simvastatin is among the most frequently prescribed agents for reducing morbidity and mortality related to cardiovascular diseases .

- Analytical methods are employed throughout the entire life cycle of a drug, from design and manufacture to dosage scheme adjustment, its introduction into the marketplace, quality control, and pharmacovigilance .

- The development of new analytical methods for statin drugs is of great importance .

- Simvastatin is well absorbed from the gastrointestinal tract but is highly extracted by the liver and only 7% of the dose reaches the general circulation intact .

- The peak inhibition of HMG-CoA reductase activity occurs within 2 to 4 hours .

- Increasing the dose of simvastatin from 5 to 120mg increases the pharmacological activity in a linear fashion .

- Since simvastatin is metabolized by the cytochrome P450 system, a potential for drug interactions exists .

- Elevated HMG-CoA reductase inhibitory activity has been observed when simvastatin was administered concurrently with cyclosporin, possibly increasing the risk of myopathy and subsequent rhabdomyolysis which are associated with simvastatin use .

- Simvastatin has also been shown to potentiate the effects of warfarin .

Chromatography and Capillary Electrophoresis

Pharmacokinetics

Drug Interactions

Water Solubility

将来の方向性

Statins are considered a cost-effective treatment option for CVD due to their evidence of reducing all-cause mortality including fatal and non-fatal CVD . The clear evidence of the benefit of statin use coupled with very minimal side effects or long term effects has resulted in this class becoming one of the most widely prescribed medications .

特性

IUPAC Name |

methyl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O6/c1-7-26(4,5)25(30)32-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19(27)14-20(28)15-23(29)31-6/h8-9,12,16-17,19-22,24,27-28H,7,10-11,13-15H2,1-6H3/t16-,17-,19+,20+,21-,22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVXHKJGHXLLPK-RVTXAWHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OC)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453246 | |

| Record name | Simvastatin Hydroxy Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Simvastatin Hydroxy Acid Methyl Ester | |

CAS RN |

145576-26-7 | |

| Record name | Simvastatin Hydroxy Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)

![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)

![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)